Cyclohexyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20968. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

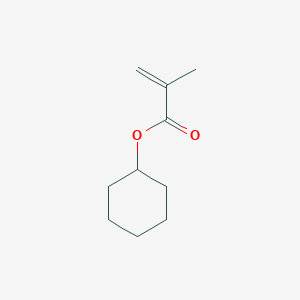

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h9H,1,3-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWOHHBRDFKZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25768-50-7 | |

| Record name | Poly(cyclohexyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25768-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7051507 | |

| Record name | Cyclohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a pleasant odor; [Hawley] | |

| Record name | 2-Propenoic acid, 2-methyl-, cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

210 °C | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9626 @ 20 °C/20 °C | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.19 [mmHg] | |

| Record name | Cyclohexyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

101-43-9 | |

| Record name | Cyclohexyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L9UUV9T6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Cyclohexyl Methacrylate Chma in Advanced Polymer Science

Monomer Characteristics and Reactivity in Polymer Systems

CHMA is characterized by its high reactivity and hydrophobic nature. sinorawchemical.com It can form both homopolymers and copolymers. jamorin.comspecialchem.comkowachemical.comjamorin.comzk-fy.com Copolymers of CHMA can be synthesized with a wide array of other monomers, including (meth)acrylic acid and its salts, amides, and esters, as well as acrylonitrile (B1666552), maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene (B11656), and butadiene. jamorin.comjamorin.com This versatility makes it a valuable component for chemical synthesis, as it readily participates in addition reactions with numerous organic and inorganic compounds. jamorin.comjamorin.comspecialchem.com

Structure-Reactivity Relationships in Cyclohexyl Methacrylate (B99206) Polymerization

The reactivity of monomers like cyclohexyl methacrylate in polymerization is intrinsically linked to their molecular structure. mdpi.comacs.orgepa.gov The presence of a substituent group, such as the cyclohexyl group, introduces rotational degrees of freedom that can significantly influence the reactivity of the radical species during polymerization. mdpi.com The geometry of these radicals and their reactivity are closely correlated. mdpi.com

In the context of methacrylate polymerization, the structure of the monomer plays a critical role in determining the kinetics of the reaction. For instance, in certain polymerization systems, the structure of the initiator and its interaction with the monomer can exhibit remarkable selectivity. Initiators with smaller silyl (B83357) groups may favor the polymerization of methacrylates, while those with bulkier groups can be more effective for acrylates. acs.orgepa.gov

Influence of Cyclohexyl Group on Monomer Properties in Polymerization

The cyclohexyl group in CHMA imparts several key properties to the resulting polymers. This bulky, cyclic hydrophobic group contributes to enhanced chemical resistance, hydrolytic stability, hardness, scratch resistance, and weatherability. jamorin.comspecialchem.comkowachemical.com The presence of the cyclohexyl group also increases the flexibility and stability of the polymer chains, making them suitable for a broader range of applications. solubilityofthings.com

From a physical properties perspective, the cyclohexyl group influences the polymer's glass transition temperature (Tg). The homopolymer of CHMA, poly(this compound) (PCHMA), has a reported Tg of 105 °C. jamorin.com The steric hindrance provided by the cyclohexyl ring can slow down the reaction rate during polymerization compared to monomers with less bulky side groups. mdpi.com

Impact of Inhibitors on this compound Polymerization

Inhibitors are crucial for preventing the spontaneous or premature polymerization of reactive monomers like this compound, especially during storage and transportation. nih.gov These chemical agents function by terminating the propagation step of the polymerization reaction by reacting with the growing polymer chains. nih.gov The presence of oxygen is often required for the stabilizer to function effectively, and CHMA should be stored under air rather than inert gases. jamorin.comzk-fy.com

The effectiveness of an inhibitor can be influenced by various factors, including temperature and the presence of contaminants. For instance, iron(III) ions have been identified as weak polymerization initiators, which can be a concern if carbon steel is used for storage tanks. jamorin.com To prevent unwanted polymerization, storage temperatures should not exceed 35°C. jamorin.comzk-fy.com

Homopolymerization of this compound

The homopolymer of this compound, poly(this compound) (PCHMA), is synthesized through the polymerization of the CHMA monomer. This process can be achieved through various techniques, including controlled radical polymerization methods that allow for precise control over the polymer's molecular weight and structure.

Controlled Radical Polymerization Techniques for Poly(this compound) (PCHMA) Synthesis

Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers. sigmaaldrich.com These methods, such as Atom Transfer Radical Polymerization (ATRP), enable the production of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. sigmaaldrich.comresearchgate.net

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a widely utilized controlled radical polymerization technique for synthesizing PCHMA. epa.gov This method allows for the controlled polymerization of CHMA, leading to polymers with predictable molecular weights and low polydispersity. epa.gov

A study on the ATRP of CHMA was conducted at 40°C using a catalytic system of CuBr/N,N,N',N'',N''-pentamethyldiethylenetriamine with ethyl 2-bromoisobutyrate as the initiator. epa.gov The polymerization was performed in bulk and in various solvents. While bulk polymerization resulted in a controlled process, the concentration of active species was high. The addition of a solvent was found to be necessary to moderate the polymerization rate. epa.gov Well-controlled polymers were successfully obtained in solvents such as toluene, diphenyl ether, and benzonitrile. epa.gov

The living character of the PCHMA synthesized via ATRP was demonstrated by its use as a macroinitiator for the synthesis of block copolymers, such as poly(this compound)-b-poly(tert-butyl methacrylate). epa.gov Furthermore, difunctional initiators have been employed to create triblock copolymers like poly(tert-butyl methacrylate)-b-poly(this compound)-b-poly(tert-butyl methacrylate), with the resulting polymers showing molecular weights close to theoretical values and narrow molecular weight distributions, confirming the living and controlled nature of the polymerization. epa.gov

| Initiator System | Solvent | Temperature (°C) | Result |

| CuBr/PMDETA with ethyl 2-bromoisobutyrate | Bulk | 40 | Controlled polymerization, high concentration of active species |

| CuBr/PMDETA with ethyl 2-bromoisobutyrate | Toluene | 40 | Well-controlled polymer |

| CuBr/PMDETA with ethyl 2-bromoisobutyrate | Diphenyl ether | 40 | Well-controlled polymer |

| CuBr/PMDETA with ethyl 2-bromoisobutyrate | Benzonitrile | 40 | Well-controlled polymer |

| 1,4-bis(bromoisobutyryloxy) benzene | Not specified | Not specified | Synthesis of triblock copolymers with controlled molecular weight |

| 1,2-bis(bromoisobutyryloxy) ethane | Not specified | Not specified | Synthesis of triblock copolymers with controlled molecular weight |

Photo-RAFT Polymerization of this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of controlled radical polymerization that enables the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. The photo-induced variant of this technique, Photo-RAFT, offers the advantage of temporal and spatial control over the polymerization process through the use of light.

In the context of this compound (CHMA), Photo-RAFT polymerization has been successfully demonstrated. Studies have shown that the controlled radical polymerization of CHMA can be achieved at ambient temperatures using various chain transfer agents (CTAs) via single electron transfer-radical addition fragmentation chain transfer (SET-RAFT). researchgate.net This method has yielded poly(this compound) (PCHMA) with a narrow molecular weight distribution (Mw/Mn < 1.25). researchgate.net The polymerization rate exhibits first-order kinetics with respect to monomer conversion, and the molecular weight of the resulting polymer increases linearly with conversion, indicating a controlled process. researchgate.net

Research has also explored the synthesis of novel CTAs for this process, including fluorescein-based initiators and CTAs with different end groups like cyano and carboxylic acid. researchgate.net It has been observed that certain CTAs provide better control over the propagation step, which is attributed to the R group's ability to readily fragment into radicals at ambient temperatures. researchgate.net

Furthermore, block copolymers such as P(CHMA-b-t-BMA) have been synthesized using PCHMA macroinitiators prepared via SET-RAFT. These block copolymers have shown lower polydispersity indices compared to those synthesized via atom transfer radical polymerization (ATRP), highlighting the effectiveness of the SET-RAFT technique in producing well-defined block copolymers. researchgate.net

Living Anionic Polymerization of this compound

Living anionic polymerization is a powerful technique for synthesizing polymers with precisely controlled molecular weights, narrow molecular weight distributions, and well-defined architectures. However, the anionic polymerization of methacrylates, including this compound (CHMA), can be challenging due to potential side reactions.

To achieve a "living" process for alkyl methacrylates, it is often necessary to use a highly charge-delocalized and sterically hindered initiator, even without the addition of a ligand, particularly in THF at low temperatures. uliege.be The use of a simple alkyl organolithium initiator can be problematic due to its small size and high nucleophilicity. uliege.be

One successful approach involves the use of a simple alkyl lithium initiator like sec-butyl lithium (sBuLi) complexed with lithium chloride (LiCl). uliege.be While the homopolymerization of some methacrylates under these conditions can be ill-controlled, the homopolymerization of tert-butyl methacrylate (tBuMA) has been shown to proceed in a living manner. uliege.be This success has paved the way for the synthesis of block copolymers. For instance, well-defined block copolymers such as PtBuMA-b-PCHMA could theoretically be synthesized with predictable molecular weights and narrow molecular weight distributions using this method. The process typically involves polymerizing tBuMA first, followed by the addition of the second methacrylate monomer.

Surface-initiated living anionic polymerization (SI-LAP) has also been investigated for various methacrylate monomers on porous polystyrene microparticles. acs.org This technique allows for uniform functionalization of surfaces and has been successfully applied to monomers like methyl methacrylate (MMA) and 2-(trimethylsilyloxy)ethyl methacrylate (HEMA-TMS). acs.org The principles of this method could be extended to CHMA to create functionalized particles with PCHMA chains.

Emulsion Polymerization for Poly(this compound) Nanoparticles

Emulsion polymerization is a widely used technique for producing polymer nanoparticles. In the case of this compound (CHMA), this method has been employed to synthesize poly(this compound) (PCHMA) nanoparticles.

Studies have investigated the characteristics of CHMA emulsion polymerization, focusing on the influence of surfactants and initiator concentrations. epa.gov A mixed-surfactant system of sodium dodecyl sulfate (B86663) (SDS) and a nonionic surfactant has been used, and a correlation was found between the particle size and the amounts of these surfactants. epa.gov The formation of microglobules at the early stages of conversion has also been observed. epa.gov The effect of the initiator, potassium persulfate (K2S2O8), content on the polymerization has also been a subject of study. epa.gov

A modified microemulsion polymerization procedure has been developed to produce nanoscale PCHMA particles with high syndiotacticity (61–72% rr) and low isotacticity (1–3% mm). tandfonline.comresearchgate.net The resulting polymers exhibit higher glass transition temperatures (Tg) than those reported in the literature for PCHMA prepared by other methods. tandfonline.comresearchgate.net The properties of the polymer, including particle size, molecular weight, tacticity, and Tg, are influenced by the reaction conditions. tandfonline.comresearchgate.net Specifically, smaller particle sizes are associated with higher syndiotacticity, lower isotacticity, and greater molecular weight, which in turn leads to a higher Tg. tandfonline.comresearchgate.net This suggests a unique mechanism for rich-syndiotacticity in this polymerization method. tandfonline.com

The table below summarizes the findings from a study on the modified microemulsion polymerization of CHMA:

| Property | Observation |

| Tacticity | High syndiotactic content (61-72% rr), low isotactic content (1-3% mm). tandfonline.comresearchgate.net |

| Glass Transition Temperature (Tg) | Higher than conventionally reported values. tandfonline.comresearchgate.net |

| Particle Size | Inversely correlated with syndiotacticity and molecular weight. tandfonline.comresearchgate.net |

| Molecular Weight | Inversely correlated with particle size. tandfonline.comresearchgate.net |

Plasma Polymerization for Thin Film Formation

Plasma polymerization, specifically Plasma Enhanced Chemical Vapor Deposition (PECVD), is a technique used to deposit thin polymer films onto various substrates. This method has been utilized to create thin films of poly(this compound) (PCHMA). researchgate.net

In this process, CHMA monomer vapor is introduced into a vacuum chamber where plasma is generated. researchgate.net The plasma, inductively coupled through a quartz window, initiates the polymerization and crosslinking of the monomer, leading to the deposition of a PCHMA thin film on a substrate, such as a silicon wafer. researchgate.netresearchgate.net PCHMA is a desirable material for certain applications, like sacrificial layers, due to its hydrophobicity and clean decomposition upon thermal annealing. researchgate.net

The properties of the deposited films, including deposition rate and structural characteristics, are influenced by plasma power and substrate temperature. researchgate.net Research has shown that ion bombardment during plasma polymerization can lead to the formation of crosslinked thin films without the need for a separate crosslinking agent. researchgate.net This is a key advantage over other chemical vapor deposition techniques like initiated CVD (iCVD), where a crosslinker is typically required to produce robust films. researchgate.net

The ability to form crosslinked polymeric structures with a tailored crosslink density by adjusting parameters like temperature, pressure, and power makes plasma polymerization a versatile method for fabricating thin films with specific properties for various applications. google.com

Copolymerization of this compound

This compound (CHMA) is frequently used as a comonomer in the synthesis of copolymers to impart specific properties to the final material. Its bulky, hydrophobic cyclohexyl group can enhance properties such as chemical resistance, hardness, and weatherability. kowachemical.combarentz-na.comspecialchem.com

This compound in Acrylic Copolymers

CHMA can be copolymerized with a wide variety of monomers to create acrylic copolymers. These comonomers include acrylic acid and its salts, amides, and esters, as well as methacrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, and butadiene. kowachemical.combarentz-na.comjamorin.comjamorin.com The incorporation of CHMA into these copolymers can impart several desirable properties:

Hydrophobicity: The cyclohexyl group increases the water-repellent nature of the polymer. kowachemical.comspecialchem.com

Chemical Resistance: The bulky side group can protect the polymer backbone from chemical attack. kowachemical.combarentz-na.comspecialchem.com

Hardness and Scratch Resistance: The rigid cyclic structure contributes to a harder and more scratch-resistant surface. kowachemical.combarentz-na.com

Weatherability: CHMA can improve the resistance of the polymer to degradation from UV light and other environmental factors. kowachemical.comspecialchem.com

Adhesion: It can enhance the adhesive properties of the copolymer. barentz-na.com

Heat Resistance: The presence of the cyclohexyl group can increase the thermal stability of the polymer. barentz-na.com

These properties make CHMA-containing acrylic copolymers suitable for a range of applications, including adhesives, coatings (architectural, automotive), and UV inkjet inks. kowachemical.com

Copolymerization with Hydroxyethyl Methacrylate (HEMA) and Related Methacrylates

The copolymerization of this compound (CHMA) with 2-hydroxyethyl methacrylate (HEMA) has been studied to create hydrogels and other functional materials. The combination of the hydrophobic CHMA and the hydrophilic HEMA allows for the tuning of the final copolymer's properties.

The bulk free radical copolymerization of HEMA with CHMA has been investigated across the entire composition range. researchgate.net The reactivity ratios for this copolymerization have been determined, providing insight into the incorporation of each monomer into the growing polymer chain. researchgate.net

| Monomer 1 | Monomer 2 | r1 | r2 |

| HEMA | CHMA | 1.26 researchgate.net | 0.31 researchgate.net |

The resulting poly(HEMA-co-CHMA) copolymers have been found to be predominantly syndiotactic, indicating a preference for racemic addition of the monomers during polymerization. researchgate.net The diffusion of water into these copolymers has been studied and found to follow Fickian behavior. researchgate.net

Copolymers of HEMA with other methacrylates, such as n-butyl methacrylate (BMA), have also been extensively studied. researchgate.netmdpi.com The knowledge gained from these systems, particularly regarding the influence of hydrogen bonding on copolymerization kinetics, can be applied to the HEMA/CHMA system. mdpi.com For instance, the choice of solvent can significantly impact the relative reactivities of the monomers by influencing hydrogen bonding interactions. mdpi.com

Copolymerization with Styrenic Monomers

The copolymerization of this compound (CHMA) with styrenic monomers has been a subject of significant research, particularly focusing on the miscibility and phase behavior of the resulting polymer blends. Blends of poly(this compound) (PCHMA) with styrenic polymers often exhibit interesting thermodynamic properties, such as lower critical solution temperature (LCST) behavior, where the blend is miscible at lower temperatures and phase-separates upon heating. whiterose.ac.uk

A study on the thermodynamics of a blend of PCHMA and deuterated polystyrene (dPS) revealed that it is a highly interacting, partially miscible blend. whiterose.ac.uknih.gov The phase boundary for this system occurs at temperatures above 200 °C. nih.govacs.orgacs.org Small-angle neutron scattering (SANS) was employed to investigate the blend's thermodynamics, yielding the second derivative of the free energy of mixing and the effective interaction parameter. nih.govacs.org The data indicated a steep dependence of the interaction parameter with temperature, characteristic of highly interacting LCST polymer blends. whiterose.ac.uk The critical point of the phase boundary was found to be at approximately 244 °C and shifted towards the PCHMA-rich side of the composition diagram. whiterose.ac.ukacs.org

The miscibility of PCHMA with styrene copolymers has also been investigated. For instance, PCHMA is miscible with poly(styrene-co-acrylonitrile) (SAN) when the acrylonitrile (AN) content is up to 20% by weight. kpi.ua Similarly, miscibility is observed with poly(p-methylstyrene-co-acrylonitrile) (pMSAN) with an AN content up to 22% by weight. kpi.ua Beyond these acrylonitrile concentrations, the blends become immiscible. kpi.ua These miscible blends also exhibit LCST behavior, and their phase diagrams have been constructed. kpi.ua In contrast, blends of PCHMA with isotactic polystyrene (iPS) of varying compositions have been shown to be miscible, as confirmed by differential scanning calorimetry (DSC), which revealed a single glass transition temperature (Tg) for the blends. noveltyjournals.com

| Styrenic Monomer/Polymer | Miscibility with PCHMA | Key Findings |

| Deuterated Polystyrene (dPS) | Partially miscible, LCST behavior | Highly interacting blend with a phase boundary >200 °C. Critical point at ~244 °C. whiterose.ac.uknih.govacs.orgacs.org |

| Poly(styrene-co-acrylonitrile) (SAN) | Miscible up to 20 wt% acrylonitrile | Exhibits LCST behavior. kpi.ua |

| Poly(p-methylstyrene-co-acrylonitrile) (pMSAN) | Miscible up to 22 wt% acrylonitrile | Exhibits LCST behavior. kpi.ua |

| Isotactic Polystyrene (iPS) | Miscible | Blends show a single glass transition temperature. noveltyjournals.com |

Copolymerization with β-Myrcene

The pursuit of sustainable polymers has led to the investigation of copolymerizing conventional monomers with bio-based alternatives like β-myrcene, a terpene. A study detailed the synthesis of copolymers from this compound and β-myrcene using an environmentally friendly emulsion polymerization method. impactfactor.orgresearchgate.netresearchgate.net In this process, a 50/50 ratio of the monomers was used with ammonium (B1175870) persulfate as the initiator, sodium dodecyl sulfate (SDS) as the emulsifier, and sodium bicarbonate as a pH regulator. impactfactor.orgresearchgate.net

The resulting product, poly(myrcene-co-cyclohexyl methacrylate), was a soft, light yellow latex, indicating its potential use in creating semi-synthetic rubber. impactfactor.org The polymerization rate was observed to be influenced by the side chain length of the methacrylate monomer, with an increase in side chain length and the presence of aromatic rings leading to a decrease in the reaction rate. impactfactor.org The optimal conditions for this specific copolymerization were determined to be a temperature of 60°C for a duration of 20 hours. impactfactor.org

Characterization of the synthesized copolymer was performed using Fourier transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR), all of which confirmed the chemical structure of the copolymer. impactfactor.org The glass transition temperature (Tg) of the poly(myrcene-co-cyclohexyl methacrylate) was found to be in the range of 116–117 °C, which is comparable to that of methacrylate homopolymers. impactfactor.org

| Parameter | Value/Observation |

| Monomers | This compound, β-Myrcene |

| Polymerization Method | Emulsion Polymerization |

| Initiator | Ammonium persulfate |

| Emulsifier | Sodium dodecyl sulfate (SDS) |

| Monomer Ratio | 50/50 |

| Optimal Reaction Temperature | 60°C |

| Optimal Reaction Time | 20 hours |

| Product Appearance | Soft, light yellow latex |

| Glass Transition Temperature (Tg) | 116–117 °C |

Functionalized this compound Copolymers with Photo-Reactive Side Chains

Functionalized copolymers of this compound with photo-reactive side chains have been synthesized for applications in photolithography and material science. These copolymers can act as photopolymers, forming cross-linked networks upon exposure to light, which is useful for creating negative image patterns. researchgate.netjst.go.jp

In one study, three series of CHMA-based copolymers were synthesized with side chains containing carbon-carbon double bonds (C=C). researchgate.netjst.go.jp When combined with a suitable radical photoinitiator, such as an oxime ester or a triazine type, and exposed to 365 nm light, these polymers successfully produced negative patterns with micrometer resolution. researchgate.netjst.go.jp A correlation was observed between the photochemical reactivity and both the length of the side chain and the density of these reactive side chains within the PCHMA main chain. researchgate.netjst.go.jp The bulky, nonpolar cyclohexyl groups are thought to sterically push out the polar reactive side chains, and the length and density of these side chains control the cross-linking efficiency. researchgate.netjst.go.jp

Another approach involves the synthesis of a novel network-structured polymer/clay nanocomposite. researchgate.net This was achieved by first preparing an atom transfer radical polymerization (ATRP) initiator-modified montmorillonite (B579905) (MMT) clay. researchgate.net Subsequently, this compound and 2-hydroxyethyl methacrylate were copolymerized via ATRP from the surface of the MMT, forming PCHMA-co-PHEMA/MMT nanocomposites. researchgate.net Methacrylate groups were then introduced into the nanocomposite structure by reacting the hydroxyl groups of the PHEMA units with 2-isocyanatoethyl methacrylate. researchgate.net Finally, upon irradiation in the presence of a long-wavelength absorbing photoinitiator, these functionalized nanocomposites formed a network structure. researchgate.net

| System | Synthesis Approach | Functional Component | Application |

| CHMA-based copolymers | Free radical polymerization | Photo-reactive side chains (C=C) | Negative photoresist for 365 nm light researchgate.netjst.go.jp |

| PCHMA-co-PHEMA/MMT nanocomposite | Atom Transfer Radical Polymerization (ATRP) and subsequent functionalization | Methacrylate groups on PHEMA units | Photoinduced cross-linking for network structured nanocomposites researchgate.net |

Synthesis of Sulfurized this compound Polymers

The development of sulfur-containing polymers is a growing area of interest, particularly for applications in energy storage and high-refractive-index materials. A novel, room-temperature synthesis method has been developed for creating sulfurized polymers from methacrylate derivatives, including this compound. rsc.orgrsc.orgresearchgate.net

This one-step polymerization process involves the copolymerization of the methacrylate monomer with elemental sulfur. rsc.org The reaction is initiated by sodium thiophenolate, which triggers the formation of a crucial S⁻ initiator intermediate. rsc.org Specifically, a solution of sulfur, this compound, and a small amount of sodium thiophenolate is stirred at room temperature for 24 hours. rsc.org The resulting sulfurized polymer, designated as SP-2 in the study, is then precipitated in methanol. rsc.org

This room-temperature approach is a significant advancement over traditional methods for producing sulfur-based polymers, which often require harsh thermal treatments at temperatures exceeding 120 °C. rsc.org The this compound-based sulfurized polymer (SP-2) has shown promise as a cathode material for rechargeable lithium batteries, exhibiting both high capacity and stability over a wide temperature range (0–60 °C). rsc.orgrsc.orgresearchgate.net This synthesis strategy is not only simpler and more scalable but also provides a pathway to convert low-cost elemental sulfur into high-value organic electrode materials. rsc.org Furthermore, these sulfur-containing polymers can exhibit a high refractive index (up to 1.72) while maintaining high transparency in the visible light spectrum. acs.org

| Parameter | Description |

| Monomers | This compound, Elemental Sulfur |

| Polymerization Method | Room-temperature copolymerization |

| Initiator | Sodium thiophenolate |

| Reaction Time | 24 hours |

| Product Name (in study) | SP-2 |

| Key Property | High capacity and stability as a cathode material rsc.orgrsc.orgresearchgate.net |

| Potential Application | Rechargeable lithium batteries rsc.orgrsc.orgresearchgate.net |

Polymer Blends Involving Poly(this compound)

The miscibility of poly(this compound) (PCHMA) with other polymers is a critical factor in the design of new materials with tailored properties. The bulky cyclohexyl group significantly influences its interaction with other polymers. researchgate.net

Blends of PCHMA with styrenic polymers have been extensively studied. PCHMA is miscible with atactic polystyrene (PS), particularly at lower molecular weights of PS, and poly(α-methyl styrene) (PαMS) over a wide range of molecular weights. noveltyjournals.comresearchgate.net These blends typically exhibit lower critical solution temperature (LCST) phase behavior, meaning they are miscible at lower temperatures and phase separate upon heating. whiterose.ac.ukresearchgate.net The blend of PCHMA and deuterated polystyrene (dPS), for example, is partially miscible with a phase boundary above 200°C. nih.govacs.orgacs.org Similarly, PCHMA is miscible with isotactic polystyrene (iPS), showing a single, composition-dependent glass transition temperature (Tg), which is a hallmark of miscible polymer blends. noveltyjournals.com

The miscibility of PCHMA with copolymers containing styrenic units has also been explored. It is miscible with poly(styrene-co-acrylonitrile) (SAN) and poly(p-methylstyrene-co-acrylonitrile) (pMSAN), but only within a specific range of acrylonitrile content (up to 20 wt% for SAN and 22 wt% for pMSAN). kpi.ua

PCHMA also forms miscible blends with other acrylic polymers. For instance, PCHMA and poly(cyclohexyl acrylate) (PCHA) form a compatible pair. acs.org The local segmental dynamics of this miscible blend have been studied, revealing specific chain dynamics for each component even with a single observed Tg. acs.org

| Blend Partner | Miscibility | Phase Behavior |

| Polystyrene (PS) | Miscible (especially with low MW PS) | LCST noveltyjournals.comcmu.edu |

| Poly(α-methyl styrene) (PαMS) | Miscible | LCST researchgate.net |

| Deuterated Polystyrene (dPS) | Partially Miscible | LCST (>200 °C) nih.govacs.orgacs.org |

| Isotactic Polystyrene (iPS) | Miscible | Single Tg noveltyjournals.com |

| Poly(styrene-co-acrylonitrile) (SAN) | Miscible (up to 20 wt% AN) | LCST kpi.ua |

| Poly(p-methylstyrene-co-acrylonitrile) (pMSAN) | Miscible (up to 22 wt% AN) | LCST kpi.ua |

| Poly(cyclohexyl acrylate) (PCHA) | Miscible | Single Tg acs.org |

The thermodynamic interactions between poly(this compound) (PCHMA) and various low molecular weight compounds (solutes or probes) have been systematically investigated using inverse gas chromatography (IGC). chrom-china.comnih.govresearchgate.netchrom-china.com This technique allows for the determination of key thermodynamic parameters that describe the interactions within a polymer-solute system. chrom-china.comnih.gov

In a comprehensive study, the retention times of a series of probes with different chemical functionalities (alkanes, alcohols, ketones, and aromatics) on a PCHMA-coated column were measured over a range of temperatures. chrom-china.comnih.govresearchgate.netchrom-china.com From these measurements, several important parameters were calculated. The glass transition temperature (Tg) of PCHMA was determined to be 373 K (100 °C) from the relationship between the specific retention volume and temperature. chrom-china.comnih.govresearchgate.netresearchgate.net

Above the Tg, thermodynamic parameters related to the mixing of the polymer and solute at infinite dilution were determined. These include the partial molar heat of mixing (ΔH₁∞), the partial molar free energy of mixing (ΔG₁∞), and the Flory-Huggins interaction parameter (χ₁₂∞). chrom-china.comnih.gov The Flory-Huggins parameter is a crucial measure of the interaction between the polymer and the solute; a lower value generally indicates more favorable interactions. The solubility parameter (δ₂) of PCHMA was also calculated using the IGC data, providing a quantitative measure of its cohesive energy density and its potential for miscibility with other substances. chrom-china.comnih.gov

| Thermodynamic Parameter | Description | Method of Determination |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a glassy to a rubbery state. | Determined from the plot of ln(Vg0) vs. 1/T using IGC. chrom-china.comnih.govresearchgate.netresearchgate.net |

| Partial Molar Heat of Mixing (ΔH₁∞) | The heat change upon mixing one mole of solute with a large amount of polymer. | Calculated from the temperature dependence of the specific retention volume in IGC. chrom-china.comnih.gov |

| Partial Molar Free Energy of Mixing (ΔG₁∞) | The free energy change upon mixing, indicating the spontaneity of the process. | Calculated from the specific retention volume at a given temperature using IGC. chrom-china.comnih.gov |

| Flory-Huggins Interaction Parameter (χ₁₂∞) | A dimensionless parameter describing the interaction energy between the polymer and solute. | Calculated from IGC data at various temperatures. chrom-china.comnih.gov |

| Solubility Parameter (δ₂) | A measure of the cohesive energy density of the polymer. | Determined from IGC measurements with a series of probes with known solubility parameters. chrom-china.comnih.gov |

Advanced Methodologies in Cyclohexyl Methacrylate Polymer Research

Spectroscopic and Chromatographic Characterization

The precise characterization of poly(cyclohexyl methacrylate) relies on a suite of advanced analytical techniques. Spectroscopic methods such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for elucidating the chemical structure and stereochemistry of the polymer. Concurrently, chromatographic techniques like Gel Permeation Chromatography (GPC) and Inverse Gas Chromatography (IGC) provide critical data on molecular weight distribution and thermodynamic properties, respectively.

Fourier Transform Infrared (FTIR) Spectroscopy in Polymer Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a polymer, confirming the polymerization of the cyclohexyl methacrylate (B99206) monomer. The polymerization process can be monitored by the disappearance of the absorption band corresponding to the C=C double bond of the monomer, typically observed around 1636-1640 cm⁻¹. plos.orgresearchgate.net

The resulting poly(this compound) spectrum is characterized by several key absorption bands. The most prominent is the strong carbonyl (C=O) stretching vibration of the ester group, which appears around 1730 cm⁻¹. culturalheritage.orgekb.eg Additionally, the characteristic C-O-C stretching vibrations of the ester group are observed in the region of 1300-1100 cm⁻¹. Specifically, bands around 1320 cm⁻¹ and 1300 cm⁻¹ are attributed to the C-O stretch. plos.orgresearchgate.net The presence of the cyclohexyl group is confirmed by the C-H stretching and bending vibrations of the saturated ring system.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~1730 | C=O stretching of the ester group | culturalheritage.orgekb.eg |

| 1636-1640 | C=C stretching of the monomer (disappears upon polymerization) | plos.orgresearchgate.net |

| ~1320 | C-O stretching | plos.orgresearchgate.net |

| ~1300 | C-O stretching | plos.orgresearchgate.net |

| 1300-1100 | C-O-C stretching vibrations | spectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Tacticity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of poly(this compound), providing insights into its chemical structure and stereochemistry (tacticity). Both ¹H and ¹³C NMR are employed to obtain a comprehensive understanding of the polymer's microstructure.

¹H NMR: The ¹H NMR spectrum of the this compound monomer shows characteristic signals for the vinyl protons at approximately 6.08 ppm and 5.52 ppm, and the methoxy (B1213986) proton of the cyclohexyl ring at around 4.85 ppm. chemicalbook.com The disappearance of the vinyl proton signals upon polymerization confirms the conversion of the monomer to the polymer. In the polymer's spectrum, broad resonances corresponding to the polymer backbone and the cyclohexyl ring protons are observed.

¹³C NMR: The ¹³C NMR spectrum of the monomer exhibits distinct peaks for the carbonyl carbon, the vinyl carbons, and the carbons of the cyclohexyl ring. rsc.org In the polymer, the chemical shifts of the carbonyl carbon and the α-methyl carbon are particularly sensitive to the stereochemical arrangement of the monomer units along the polymer chain.

Tacticity Determination: Tacticity refers to the stereochemical arrangement of the pendant groups along the polymer backbone. The three main types of tacticity are isotactic (pendant groups on the same side), syndiotactic (pendant groups on alternating sides), and atactic (random arrangement). In poly(methacrylates), the tacticity can be determined by analyzing the splitting of the α-methyl proton signal in the ¹H NMR spectrum and the chemical shifts of the α-methyl and carbonyl carbons in the ¹³C NMR spectrum. ippi.ac.ir For instance, a poly(this compound) sample synthesized by anionic polymerization was reported to have a syndiotactic to heterotactic ratio of approximately 65:45, indicating a predominantly syndiotactic structure. polymersource.ca

| Proton | Chemical Shift (ppm) | Reference |

|---|---|---|

| Vinyl Proton | 6.082 | chemicalbook.com |

| Vinyl Proton | 5.517 | chemicalbook.com |

| Methoxy Proton (Cyclohexyl) | 4.85 | chemicalbook.com |

| Methyl Protons | 1.937 | chemicalbook.com |

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Index Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for determining the molecular weight distribution of polymers like poly(this compound). This method separates polymer molecules based on their hydrodynamic volume in solution. The key parameters obtained from GPC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (PDI = Mw/Mn). The PDI provides a measure of the breadth of the molecular weight distribution.

For poly(this compound), GPC is typically performed using tetrahydrofuran (B95107) (THF) as the eluent. polymersource.ca Research has reported various molecular weights and PDI values for poly(this compound) depending on the synthesis method. For instance, a sample synthesized by living anionic polymerization was found to have an Mn of 70,000 g/mol and a PDI of 1.25. polymersource.ca Another commercially available poly(this compound) has an average Mw of approximately 65,000 g/mol as determined by GPC. sigmaaldrich.com

| Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) | Reference |

|---|---|---|---|

| 70,000 | 87,500 | 1.25 | polymersource.ca |

| - | ~65,000 | - | sigmaaldrich.com |

Inverse Gas Chromatography (IGC) for Thermodynamic Properties

Inverse Gas Chromatography (IGC) is a unique and powerful technique for characterizing the thermodynamic properties of polymers in the solid state. In IGC, the polymer of interest, in this case, poly(this compound), is used as the stationary phase within the chromatographic column. Various known volatile organic compounds (probes) are then injected into the column, and their retention times are measured.

By analyzing the retention behavior of these probes at different temperatures, a wealth of thermodynamic information can be obtained. For poly(this compound), IGC has been employed to determine its glass transition temperature (Tg), which was found to be 373 K. Furthermore, this technique allows for the calculation of important thermodynamic parameters such as the Flory-Huggins interaction parameter (χ₁₂), the solubility parameter (δ₂), the partial molar heat of mixing (ΔH₁), and the partial molar free energy of mixing (ΔG₁). These parameters are crucial for understanding the polymer's solubility and its interactions with various solvents and other materials.

| Property | Value | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | 373 K | |

| Flory-Huggins Interaction Parameter (χ₁₂) | Calculated at different temperatures | |

| Solubility Parameter (δ₂) | Determined | |

| Partial Molar Heat of Mixing (ΔH₁) | Calculated | |

| Partial Molar Free Energy of Mixing (ΔG₁) | Calculated |

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in characterizing the thermal properties of polymers, which dictate their processing conditions and end-use applications. These methods measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program.

Differential Scanning Calorimetry (DSC) in Polymer Studies

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to investigate the thermal transitions of polymers. semanticscholar.org By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can determine key thermal properties such as the glass transition temperature (Tg). The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery state as the temperature is increased.

For poly(this compound), DSC is commonly used to determine its glass transition temperature. The reported Tg values for this polymer can vary depending on factors such as its molecular weight and tacticity. For example, a Tg of 86 °C was reported for a poly(this compound) sample with a number-average molecular weight of 70,000 g/mol . polymersource.ca Another source reports a Tg of 104 °C for a sample with a weight-average molecular weight of approximately 65,000 g/mol . sigmaaldrich.com These measurements are typically carried out at a heating rate of 10°C/min. polymersource.ca

| Tg (°C) | Molecular Weight Information | Reference |

|---|---|---|

| 86 | Mn = 70,000 g/mol | polymersource.ca |

| 104 | Mw ~65,000 g/mol | sigmaaldrich.com |

Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Poly(this compound) |

| Tetrahydrofuran |

Thermogravimetric Analysis (TGA) for Polymer Stability

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers by measuring the change in mass of a sample as it is heated over time. In a typical TGA experiment, a small amount of the polymer is placed in a high-precision balance within a furnace. The sample is then heated at a constant rate in a controlled atmosphere, often nitrogen or air, and the mass is continuously recorded. The resulting data, a plot of mass versus temperature, reveals the temperatures at which the polymer begins to degrade.

Research on acrylate (B77674) copolymers has shown that the incorporation of this compound can influence thermal stability. For instance, in a study on acrylate latex pressure-sensitive adhesives, the introduction of CHMA into the copolymer was found to decrease its thermal stability. tandfonline.com This is a critical consideration for applications where the polymer may be exposed to elevated temperatures.

The thermal degradation of poly(2-ethylhexyl methacrylate), a related poly(alkyl methacrylate), has been shown to have an onset temperature of approximately 255°C when heated in a nitrogen environment. polychemistry.com While specific degradation temperatures for pure PCHMA can vary based on factors like molecular weight and experimental conditions, TGA provides a reliable method for comparing the relative thermal stabilities of different PCHMA-based materials.

Table 1: TGA Data for Poly(2-ethylhexyl methacrylate) in Nitrogen

| Parameter | Value |

|---|---|

| Heating Rate | 10°C/minute |

| Onset of Thermal Degradation | ~255°C |

| Atmosphere | Nitrogen |

Microscopic and Imaging Techniques

Microscopic and imaging techniques are indispensable for understanding the morphology of this compound polymers, from the nanoscale to the microscale. These methods provide visual evidence of the polymer's structure, which is often directly related to its physical and chemical properties.

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of materials. In polymer science, TEM is used to visualize the size, shape, and distribution of different phases within a polymer matrix. For instance, in the study of acrylate latex pressure-sensitive adhesives containing this compound, TEM images revealed that the synthesized latex particles were spherical and uniform in shape. tandfonline.com This uniformity can be a critical factor in the performance of the adhesive. The preparation of samples for TEM typically involves dispersing the polymer particles onto a thin carbon-coated copper grid.

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface of polymers at the nanoscale. It can provide three-dimensional topographical images and can also be used to probe local mechanical properties such as adhesion and stiffness. In tapping mode AFM, a sharp tip oscillates above the sample surface, and changes in the oscillation's phase can be used to differentiate between materials with different properties. This "phase imaging" is particularly useful for visualizing the phase-separated domains in polymer blends and block copolymers. icspicorp.com

Optical microscopy, while having a lower resolution than electron microscopy, is a valuable tool for observing the larger-scale morphology of polymer blends. It is particularly useful for assessing the miscibility of different polymers. In the case of blends of poly(α-methyl styrene) (PαMS) and poly(this compound) (PCHMA), optical microscopy was used to reveal that these two polymers are completely miscible over a wide range of molecular weights. researchgate.net This is a significant finding, as miscibility in blends of styrenic and acrylic polymers is not common. researchgate.net

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. In the context of PCHMA research, SEM has been employed to study the morphology of polymer blends. For the same PαMS/PCHMA blends mentioned above, SEM was used to further confirm their complete miscibility. researchgate.net SEM can also be a powerful tool for visualizing the structure of porous polymers, providing information on pore size, shape, and interconnectivity, which is crucial for applications such as scaffolds in tissue engineering.

Rheological and Mechanical Property Characterization

The rheological and mechanical properties of this compound polymers determine their behavior under deformation and flow. These properties are critical for processing and for the performance of the final product.

Dynamic Mechanical Thermal Analysis (DMTA) is a key technique used to study the viscoelastic properties of polymers as a function of temperature. In research on poly(this compound)-b-poly(iso-butyl acrylate)-b-poly(this compound) triblock copolymers, DMTA was used to evaluate the microphase segregation of the different blocks. researchgate.net This study also found that the length of the hard PCHMA blocks significantly influences the stiffness and microhardness of the copolymers, with these mechanical parameters increasing as the molecular weight of the PCHMA blocks increases. researchgate.net The viscoelastic and dielectric properties of poly(this compound) have also been investigated to understand the different relaxation processes (α, β, γ, and δ) that occur in the polymer over a range of temperatures.

Rheological Behavior of this compound-based Polymers and Formulations

Rheology is the study of the flow and deformation of matter, providing critical insights into the material's behavior during processing and application. scirp.org For polymers, key rheological properties include viscosity, which describes a fluid's resistance to flow, and its dependence on shear rate and temperature. thecosmeticchemist.com Materials can exhibit Newtonian behavior, where viscosity is constant regardless of shear rate, or non-Newtonian behaviors like shear-thinning (pseudoplasticity), where viscosity decreases as the shear rate increases. thecosmeticchemist.com

In the context of this compound (CHMA)-based polymers, rheological studies are essential for optimizing formulations for applications such as coatings and adhesives. Research into miscible blends of poly(this compound) (PCHMA) and polystyrene (PS) has demonstrated the utility of rheological analysis in understanding polymer interactions. epa.gov The viscoelastic properties of these blends have been studied over a wide temperature range, yielding crucial material parameters like Newtonian viscosity (η0), plateau modulus (Gp), and terminal relaxation time (λ0). epa.gov These parameters were found to follow a quadratic mixing rule for their logarithms, which helps in predicting the blend's final properties based on its composition. epa.gov

The viscosity of polymer solutions is influenced by factors such as molecular weight, temperature, and shear rate. ijcce.ac.ir Studies on methacrylate copolymers intended as viscosity index improvers show that as shear rate increases, the viscosity of the polymer-oil solution decreases, demonstrating pseudoplastic behavior. ijcce.ac.ir This contrasts with the Newtonian behavior of the base oil itself. ijcce.ac.ir This shear-thinning characteristic is crucial for applications where the material experiences a wide range of shear conditions. thecosmeticchemist.com

| Material System | Parameter Investigated | Key Finding | Reference |

|---|---|---|---|

| Polystyrene/Poly(this compound) Blends | Viscoelastic Properties (η0, Gp, λ0) | Material parameters follow a logarithmic quadratic mixing rule, indicating miscibility and allowing for property prediction. | epa.gov |

| Methacrylate Copolymers in Lube Oil | Viscosity vs. Shear Rate | Copolymer solutions exhibit pseudoplastic (shear-thinning) behavior, while the base oil is Newtonian. | ijcce.ac.ir |

Dynamic Mechanical Thermal Analysis (DMTA) of Poly(this compound) Copolymers

Dynamic Mechanical Thermal Analysis (DMTA) is a powerful technique for measuring the mechanical and viscoelastic properties of materials as a function of temperature, time, and frequency. youtube.comfree.fr It applies a sinusoidal stress to a sample and measures the resulting strain, allowing for the calculation of the storage modulus (E' or G'), the loss modulus (E'' or G''), and the tangent of the phase angle, tan delta (tan δ). youtube.comtainstruments.com The storage modulus represents the elastic portion of the material's response (its ability to store energy), while the loss modulus represents the viscous portion (its ability to dissipate energy as heat). youtube.com Tan δ, the ratio of loss modulus to storage modulus, provides a measure of the material's damping characteristics. tainstruments.com

A key parameter derived from DMTA is the glass transition temperature (Tg), which marks a significant change in polymer properties from a rigid, glassy state to a more rubbery state. pbipolymer.com The Tg can be identified by the onset of the drop in the storage modulus curve or the peak of the tan δ curve. pbipolymer.com

For poly(this compound) (PCHMA), the bulky cyclohexyl side group results in a relatively high Tg compared to its linear isomers. researchgate.net PCHMA has a reported Tg of approximately 105°C. sigmaaldrich.comjamorin.com DMTA has been effectively used to study the microphase segregation in triblock copolymers of poly(this compound)-b-poly(iso-butyl acrylate)-b-poly(this compound). researchgate.net The analysis reveals two distinct relaxations corresponding to the cooperative motions of each polymer block, confirming the separation of the phases. researchgate.net

Systematic investigations into neat PCHMA have identified a Tg around 299 K (~26°C) and a low segmental fragility (a measure of how rapidly dynamics slow down near the Tg). aip.org The analysis also reveals a well-defined secondary relaxation (γ-relaxation) which is attributed to the rotational motion of the pendant cyclohexyl groups. aip.org

| Material | Parameter | Value | Significance | Reference |

|---|---|---|---|---|

| Poly(this compound) (PCHMA) | Glass Transition Temperature (Tg) | ~105 °C | Indicates the transition from a glassy to a rubbery state. | sigmaaldrich.comjamorin.com |

| PCHMA-b-PiBA-b-PCHMA Copolymers | Relaxations (DMTA) | Two distinct relaxations observed | Confirms microphase segregation of the different polymer blocks. | researchgate.net |

| Neat PCHMA | Glass Transition Temperature (Tg) | ~299 K (26 °C) | Characterizes the onset of segmental motion in this specific study. | aip.org |

| Neat PCHMA | γ-relaxation | Well-defined secondary relaxation | Associated with the rotational motion of the cyclohexyl side group. | aip.org |

Assessment of Adhesion and Durability in this compound-based Materials

The incorporation of this compound (CHMA) into polymer formulations is known to enhance properties such as hardness, chemical resistance, and adhesion. chemicalsunited.com Its cyclic and hydrophobic side group contributes to improved moisture resistance, which is valuable for durable adhesives and sealants. chemicalsunited.com In pressure-sensitive adhesives (PSAs), CHMA acts as a "hard" comonomer, increasing the glass transition temperature and cohesion. chemicalsunited.com

Research on acrylate latex pressure-sensitive adhesives has shown that substituting traditional methyl methacrylate (MMA) with CHMA has a significant impact on adhesive properties. researchgate.net As the amount of CHMA increases, the shear strength of the PSA also increases. researchgate.net However, the 180° peel strength shows a more complex relationship, initially increasing and then decreasing as the CHMA content is raised from 0 to 30 wt%, with an optimal value observed at 10 wt% CHMA. researchgate.net This indicates that a balance must be struck to achieve both high cohesive strength and good peel adhesion. The loop tack, or initial grab, was observed to decrease with the incorporation of CHMA. researchgate.net

Durability, particularly under cyclic loading, is a critical performance metric for structural adhesives. Fatigue life prediction is a key aspect of assessing this durability. core.ac.uk For methacrylic adhesives, fatigue tests involving cyclic tensile loads are used to understand their long-term behavior. nih.gov Analysis of hysteresis loops during this testing reveals phenomena typical for polymers, such as creep and damping, which cause energy dissipation. researchgate.net Studies on methacrylic adhesives have shown that various models (stress-based, strain-based, energy-based) can be used to predict fatigue life, with models based on strain energy density often providing a superior fit to experimental data. nih.govresearchgate.net The presence of environmental factors like salt water or elevated temperatures can significantly decrease the fatigue life of polymer composites, highlighting the importance of durability assessments under realistic service conditions. core.ac.uk

| Adhesive System | Property Measured | Effect of Increasing CHMA Content | Reference |

|---|---|---|---|

| Acrylate Latex Pressure Sensitive Adhesive | Shear Strength | Increases | researchgate.net |

| 180° Peel Strength | Increases up to 10 wt% CHMA, then decreases | researchgate.net | |

| Loop Tack | Decreases | researchgate.net |

Mechanical Strength and Flexibility of Poly(this compound) Composites

The mechanical properties of polymers, such as tensile strength, elastic modulus (stiffness), and elongation at break (flexibility), can be significantly modified by blending them with other polymers or incorporating fillers to create composites. mdpi.com Poly(this compound) (PCHMA) is noted for its hardness, a property that can be leveraged in such materials. researchgate.net

In triblock copolymers, the length of the hard PCHMA blocks significantly influences the stiffness and microhardness of the material. researchgate.net Both of these mechanical parameters increase as the molecular weight of the PCHMA block increases. researchgate.net This demonstrates a direct relationship between the macromolecular structure of the PCHMA component and the bulk mechanical properties of the resulting copolymer.

The addition of fillers, such as fibers or nanoparticles, is a common strategy to enhance the mechanical performance of a polymer matrix. tuengr.com In fiber-reinforced polymer composites, the inclusion of a thermoplastic toughening agent can lead to significant improvements in both tensile and flexural properties. tuengr.com For instance, adding a filler can increase the tensile modulus of a glass fiber-reinforced polymer (GFRP) composite by over 100%. tuengr.com Similarly, composites made with densely grafted PCHMA on multiwalled carbon nanotubes (MWCNTs) exhibit superior mechanical properties compared to simple blends of PCHMA and CNTs, highlighting the importance of the filler-matrix interface. sigmaaldrich.com

| Material System | Property | Observation | Reference |

|---|---|---|---|

| PCHMA-based Triblock Copolymers | Stiffness & Microhardness | Increase with increasing molecular weight of the PCHMA block. | researchgate.net |

| PC/PMMA Blends (for comparison) | Elastic Modulus & Tensile Strength | Increase with higher PMMA content. | mdpi.com |

| PC/PMMA Blends (for comparison) | Elongation at Break & Impact Strength | Decrease with higher PMMA content. | mdpi.com |

| PCHMA-grafted MWCNTs | Mechanical Properties | Superior to simple blends of PCHMA and MWCNTs. | sigmaaldrich.com |

| Glass Fiber Reinforced Polymer (GFRP) Composites | Tensile Modulus | Can be increased by over 100% with the addition of thermoplastic fillers. | tuengr.com |

Applications and Performance of Cyclohexyl Methacrylate Based Materials

Coatings Technology

The molecular structure of Cyclohexyl Methacrylate (B99206), particularly its hydrophobic cyclic side group, is key to its performance in high-durability coatings. This feature improves chemical and weather resistance when compared to many linear esters. chemicalsunited.com Methacrylate resins are recognized for their excellent weatherability and scratch resistance, which are critical for protective coatings on structures exposed to the elements. evonik.commeracryl.com The addition of CHMA to acrylic polymer formulations results in coatings with low water uptake, high hardness, and robust outdoor weatherability. chemicalsunited.com These properties are essential for architectural coatings used to protect wood or concrete structures from deterioration, chalking, and bleaching. evonik.commeracryl.com The result is a durable, long-lasting finish that maintains its appearance and protective qualities over time. evonik.com

Table 1: Key Performance Enhancements of CHMA in Coatings

| Property | Enhancement Provided by CHMA | Benefit in High-Performance Coatings |

| Weather Resistance | Excellent outdoor weatherability due to hydrophobic nature. chemicalsunited.com | Protects against environmental factors like UV rays and moisture. evonik.comeastman.com |

| Durability | Increases hardness and scratch resistance. chemicalsunited.com | Provides a tough, long-lasting finish resistant to wear and tear. evonik.com |

| Chemical Resistance | Improved resistance compared to linear esters. chemicalsunited.com | Protects surfaces from chemical erosion. tetrawill.com |

| Water Resistance | Low water uptake (hydrophobicity). chemicalsunited.com | Prevents moisture ingress and subsequent damage or corrosion. uychem.com |

| Aesthetics | Enhances gloss and clarity. chemicalsunited.com | Delivers a high-quality, visually appealing finish. evonik.com |

Cyclohexyl Methacrylate is a suitable monomer for ultraviolet (UV) and electron beam (EB) radical-cure platforms. chemicalsunited.com UV-curable coatings, which harden rapidly under UV radiation, are a significant application for CHMA. tetrawill.comsigmaaldrich.com These formulations are typically composed of a photoinitiator, a reactive oligomer, and a reactive diluent like CHMA. rsc.org The inclusion of CHMA helps to balance cure speed, hardness, and film build in low-VOC systems. chemicalsunited.com

The properties of UV-curable coatings containing CHMA are highly advantageous. They are known for rapid curing, often in a second or less, which significantly boosts production efficiency. tetrawill.comsigmaaldrich.com This process occurs at room temperature, saving energy compared to traditional heat-drying methods. tetrawill.com The resulting films are characterized by excellent hardness, high gloss, hydrophobicity, and durability. sigmaaldrich.com The chemical resistance of these coatings extends the lifespan of the coated object. tetrawill.com Applications for these coatings are diverse, spanning wood, plastics, glass, and optical components. tetrawill.comspecialchem.com

Table 2: Properties of UV-Curable Coatings

| Property | Description | Advantage |

| Curing Speed | Cures in approximately one second or less under UV light. tetrawill.com | Increases production efficiency; suitable for heat-sensitive substrates. tetrawill.com |

| Curing Temperature | Cures at room temperature without the need for heat. tetrawill.com | Saves 75% to 90% of energy compared to heat-cured systems. tetrawill.com |

| Environmental Impact | Formulations are often solvent-free or nearly solvent-free. tetrawill.comspecialchem.com | Reduces the release of volatile organic compounds (VOCs). tetrawill.com |

| Surface Finish | Produces a hard, bright, and smooth surface. tetrawill.com | Achieves high gloss and prevents surface unevenness. tetrawill.com |

| Flexibility | Can be formulated with urethane acrylates for high flexibility. radtech-europe.com | The lower the crosslink density, the more flexible the film. radtech-europe.com |

In the automotive industry, coatings must provide both an attractive finish and outstanding protection against environmental factors. meracryl.comeastman.com Methacrylate resins are integral to these coatings due to their inherent weatherability and scratch resistance. meracryl.com High-solids monomers like CHMA are added to automotive coating formulations, which often include a combination of methacrylate resins and diisocyanates, to achieve a high-gloss finish and improve leveling. evonik.com These coatings protect vehicles from UV rays, scratches, and other forms of wear. evonik.com

Industrial coatings are applied to a wide array of products, including machinery, construction materials, and wood. meracryl.comchemco.si These coatings, which can be solvent-based or waterborne, rely on methacrylate monomers to precisely tailor resin properties. evonik.commeracryl.com Formulators use CHMA and other methacrylates to achieve specific performance targets such as enhanced adhesion, metal protection, and chemical resistance. evonik.comchemco.si The durability imparted by these resins ensures protection for equipment exposed to extreme conditions and potential corrosion. chemco.si

Protecting sensitive electronic components and printed circuit boards (PCBs) from harsh environmental conditions is critical for their reliability and longevity. vitrochem.commouser.com Conformal coatings, which are thin polymer films, are applied to PCBs to shield them from moisture, dust, chemicals, and temperature fluctuations. mdpoland.plmyemssolutions.com

Acrylic-based resins are a common choice for these coatings. mdpoland.plmyemssolutions.com The properties of CHMA, such as high hydrophobicity and low moisture uptake, align with the primary requirements for effective conformal coatings. chemicalsunited.comgoogle.com These coatings create a barrier that prevents corrosion, short circuits, and other failures caused by environmental contaminants. mdpoland.plplasmarugged.com The goal is to ensure the stable and long-term performance of electronics operating in demanding environments, including automotive and industrial applications. vitrochem.commouser.com Copolymers with hydrophobic monomers like CHMA demonstrate excellent environmental stability, making them suitable for protecting electronic components. google.com

Adhesives and Sealants

In the realm of adhesives and sealants, CHMA is incorporated into acrylic systems to enhance performance characteristics. It functions as a "hard" comonomer, which increases the glass transition temperature (Tg) and cohesion of the adhesive. chemicalsunited.com

Structural adhesives are designed for demanding applications where strong, durable bonds are essential. greatlakesadhesives.com Methyl methacrylate (MMA) adhesives are a type of structural adhesive known for their rapid cure speed and high strength. greatlakesadhesives.comvitrochem.comulbrich-group.com The inclusion of comonomers like CHMA contributes to improved moisture resistance, which is valuable for structural and industrial adhesives. chemicalsunited.com These adhesives are capable of bonding a variety of substrates, including metals, plastics, and composites, with minimal surface preparation. vitrochem.comafisco.com The resulting bonds exhibit not only high strength but also toughness and the ability to withstand harsh environmental conditions and temperature variations. vitrochem.com

Pressure Sensitive Adhesives (PSAs)